molecular formula C8H13N3 B114475 4-(1H-Imidazol-1-yl)piperidine CAS No. 147081-85-4

4-(1H-Imidazol-1-yl)piperidine

Cat. No. B114475
M. Wt: 151.21 g/mol
InChI Key: WVBVSEUWCRPAPY-UHFFFAOYSA-N
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Patent
US06800636B2

Procedure details

The title compound(0.21 g, 0.836 mmoles) from Step C was stirred in 4N HCl in dioxane (5 mL) for 2 h and then evaporated to dryness to give the title compound which was used to couple with the tricylic acid.
Quantity
0.21 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([N:14]2[CH:18]=[CH:17][N:16]=[CH:15]2)[CH2:10][CH2:9]1)=O)(C)(C)C>Cl.O1CCOCC1>[N:14]1([CH:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)[CH:18]=[CH:17][N:16]=[CH:15]1

Inputs

Step One
Name
Quantity
0.21 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)N1C=NC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)C1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.